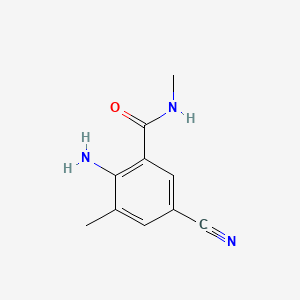

2-Amino-5-cyano-N,3-dimethylbenzamide

货号 B1593408

分子量: 189.21 g/mol

InChI 键: UOCPQZOXOQZEGV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US09332756B2

Procedure details

To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (20.6 kg) and 2-amino-5-cyano-N,3-dimethylbenzamide (14.1 kg) in acetonitrile (114 kg) was added 3-picoline (22.2 kg). The mixture was cooled to −10 to −14° C., and then methanesulfonyl chloride (10.6 kg) was slowly added so that the temperature did not exceed 5° C. After reaction completion as ascertained by HPLC and NMR analyses, the mixture was worked up by successively adding water (72.6 kg) and concentrated hydrochloric acid (7.94 kg) at such a rate that the temperature did not exceed 5° C. After being maintained at a temperature not exceeding 5° C. for about 30 minutes, the reaction mixture was filtered to collect the solid product, which was successively washed with acetonitrile-water (2:1, 2×12.3 kg) and acetonitrile (2×10.4 kg). The solid was then dried at about 50° C. under reduced pressure and a flow of nitrogen gas to give the title product as a white crystalline solid, which was directly used in the present formulation Examples and Comparative Examples. With a moderate rate of heating (heating to about 150° C. over 5 minutes and then decreasing rate of heating from about 4-5° C./minute to about 3° C./minute to reach 210° C. over about 15 minutes more) to facilitate volatilization of loosely entrained solvents from the solid product, melting occurred in the range between 204 and 210° C.

Quantity

20.6 kg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:6]=[C:5]([C:7]([OH:9])=O)[N:4]([C:10]2[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][N:11]=2)[N:3]=1.[NH2:17][C:18]1[C:27]([CH3:28])=[CH:26][C:25]([C:29]#[N:30])=[CH:24][C:19]=1[C:20]([NH:22][CH3:23])=[O:21].N1C=CC=C(C)C=1.CS(Cl)(=O)=O.Cl>C(#N)C.O>[Br:1][C:2]1[CH:6]=[C:5]([C:7]([NH:17][C:18]2[C:19]([C:20]([NH:22][CH3:23])=[O:21])=[CH:24][C:25]([C:29]#[N:30])=[CH:26][C:27]=2[CH3:28])=[O:9])[N:4]([C:10]2[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][N:11]=2)[N:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20.6 kg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=NN(C(=C1)C(=O)O)C1=NC=CC=C1Cl

|

|

Name

|

|

|

Quantity

|

14.1 kg

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C(=O)NC)C=C(C=C1C)C#N

|

|

Name

|

|

|

Quantity

|

114 kg

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

22.2 kg

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC(=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

10.6 kg

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

7.94 kg

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

72.6 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-12 (± 2) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed 5° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After reaction completion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed 5° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After being maintained at a temperature not

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the reaction mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to collect the solid product, which

|

WASH

|

Type

|

WASH

|

|

Details

|

was successively washed with acetonitrile-water (2:1, 2×12.3 kg) and acetonitrile (2×10.4 kg)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was then dried at about 50° C. under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=NN(C(=C1)C(=O)NC1=C(C=C(C=C1C(=O)NC)C#N)C)C1=NC=CC=C1Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |